molecular formula C10H11Cl2N B8706707 4,6-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

4,6-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No. B8706707
M. Wt: 216.10 g/mol
InChI Key: USFRXPUKXZARFT-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

Prepared from 3,5-dichlorophenylhydrazine hydrochloride in an analogous manner to that described for 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole (Preparation 25). MS: [M+H]+=216.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10]N)[CH:6]=[C:7]([Cl:9])[CH:8]=1.ClC1C=[C:20]2[C:16]([C:17](C)(C)CN2)=[CH:15]C=1>>[Cl:2][C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]2[C:4]=1[C:16]([CH3:20])([CH3:17])[CH2:15][NH:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=C(C=C(C1)Cl)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(CNC2=C1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(CNC2=CC(=C1)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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